molecular formula C2H3F3O B1337541 2,2,2-Trifluoroethan(ol-d) CAS No. 77568-66-2

2,2,2-Trifluoroethan(ol-d)

Cat. No. B1337541
CAS RN: 77568-66-2
M. Wt: 101.05 g/mol
InChI Key: RHQDFWAXVIIEBN-RAMDWTOOSA-N
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Description

2,2,2-Trifluoroethanol (TFE) is a molecule of interest due to its unique properties and applications in various fields such as medicine, pesticides, dyestuffs, energy, and organic synthesis . It is known for its ability to participate in numerous organic chemical reactions and has been extensively used to understand the stability of proteins and several chemical reactions .

Synthesis Analysis

TFE can be synthesized through electrochemical reactions, which is a novel approach. Investigations with different types of electrolytes revealed that trifluoromethyl radicals generated by the anodic oxidation of trifluoroacetates can react to form TFE, particularly in solutions of sodium hydroxide in trifluoroacetic acid-acetonitrile

Scientific Research Applications

Co-Solvent in Peptide and Protein Studies

TFE is widely recognized for its role as a co-solvent in the study of peptides and proteins. It affects the solubility and stability of peptides and proteins, with molecular dynamics simulations revealing TFE's influence on the properties of TFE/water mixtures, including densities, diffusion constants, dielectric constants, and enthalpies of mixing. These studies enhance our understanding of TFE's interaction with biological molecules at the atomic level (Chitra & Smith, 2001).

Electrochemical Oxidation

TFE has been found to improve the electrochemical oxidation of organic compounds that are resistant to oxidation in other solvents. This application makes TFE a valuable co-solvent for synthesizing useful synthetic intermediates, showcasing its importance in electrochemical studies and organic synthesis (Shirai et al., 2001).

Chirality and Molecular Interactions

Research on TFE also delves into its effects on molecular chirality and intermolecular interactions. Studies have demonstrated the synchronization of chiral configurations in TFE dimers and characterized the intermolecular interactions within TFE trimers, highlighting TFE's role in understanding molecular structure and behavior (Scharge, Häber, & Suhm, 2006).

Stabilization of Secondary Structures

TFE is instrumental in stabilizing secondary structures in peptides through molecular dynamics studies. It promotes the stability of various secondary structure-forming peptides by inducing a preferential aggregation of TFE molecules around the peptides, which displaces water molecules and fosters intrapeptide hydrogen bonding (Roccatano et al., 2002).

Purification and Analysis of Chiral Compounds

TFE has been evaluated as an alternative modifier for the analysis and purification of alcohol-sensitive chiral compounds using supercritical fluid chromatography (SFC). This application underlines TFE's utility in enhancing the selectivity and resolution in chromatographic separations, further broadening its research applications (Byrne et al., 2008).

Safety And Hazards

2,2,2-Trifluoroethan(ol-d) is classified as a flammable liquid and vapor. It may cause serious eye damage and may damage fertility or the unborn child. Prolonged or repeated exposure if inhaled may cause damage to organs, specifically the blood . It is also toxic in contact with skin, harmful if inhaled, and may cause skin and respiratory irritation .

properties

IUPAC Name

2-deuteriooxy-1,1,1-trifluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3F3O/c3-2(4,5)1-6/h6H,1H2/i6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQDFWAXVIIEBN-RAMDWTOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90482674
Record name 2,2,2-Trifluoroethan(ol-d)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoroethan(ol-d)

CAS RN

77568-66-2
Record name 2,2,2-Trifluoroethan(ol-d)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 77568-66-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
C Zhao - 2000 - search.proquest.com
Vibrational circular dichroism (VCD) has been applied to the studies of small chiral molecules, peptides and determination of enantiomeric purity (EP). The absolute configurations and …
Number of citations: 0 search.proquest.com
JM Rodgers - 2018 - search.proquest.com
Protein and nucleic acid molecules exhibit a range of motions that occur on various time scales and distances including large conformational changes involved in the formation of folded …
Number of citations: 3 search.proquest.com
SS Yücel, W Stelzer, A Lorenzoni, M Wozny… - Cell reports, 2019 - cell.com
Unspliced XBP1 mRNA encodes XBP1u, the transcriptionally inert variant of the unfolded protein response (UPR) transcription factor XBP1s. XBP1u targets its mRNA-ribosome-nascent…
Number of citations: 33 www.cell.com
O Pester - 2013
Number of citations: 0
O Pester - 2013 - mediatum.ub.tum.de
Die Transmembrandomäne (TMD) des C99 Fragments, das Teil des Alzheimerschen Amyloid Vorläuferproteins ist, wird durch die γ-Sekretase sequentiell prozessiert. Die Abundanz an …
Number of citations: 0 mediatum.ub.tum.de

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